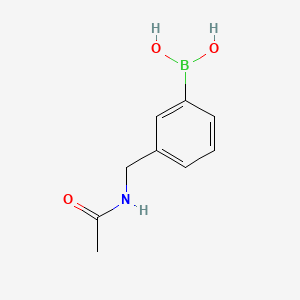

(3-(Acetamidomethyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRGNMIMGAJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624587 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-42-2 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Functionalization of Phenylboronic Acid

The most common synthetic approach involves the functionalization of phenylboronic acid at the meta position with an acetamidomethyl group. This is typically achieved by reacting phenylboronic acid with acetamidomethyl chloride under basic conditions, such as in the presence of sodium hydroxide, to facilitate nucleophilic substitution and formation of the desired product.

- Reaction conditions: Controlled temperature, aqueous or mixed solvent systems.

- Base: Sodium hydroxide or other mild bases.

- Yield: Moderate to high, depending on reaction optimization.

This method is scalable and forms the basis for industrial production, where reagent purity and reaction parameters are tightly controlled to maximize yield and purity.

Palladium-Catalyzed Borylation via Pinacol Boronate Esters

An alternative synthetic route involves the use of palladium-catalyzed borylation of aryl halides to form pinacol boronate esters, which are subsequently hydrolyzed to yield the boronic acid.

- Key steps:

- Formation of pinacol boronate ester intermediate via Pd-catalyzed coupling of aryl halide with bis(pinacolato)diboron.

- Hydrolysis of the pinacol ester to the free boronic acid using aqueous acidic or basic conditions.

- Catalysts: PdCl2(dppf) complex.

- Solvents: Toluene or acetonitrile mixtures.

- Advantages: High regioselectivity, good yields, and applicability to meta-substituted derivatives.

- Example: Synthesis of meta-substituted boronic acids analogous to 3-(acetamidomethyl)phenylboronic acid has been reported with yields typically above 90% after purification.

Radical-Mediated C–H Borylation

Recent advances include radical-mediated borylation methods where pyridine-stabilized boryl radicals are generated to functionalize aromatic C–H bonds directly.

- Mechanism: Initiation by B–OH homolysis to form boryl radicals, propagation via radical addition to aromatic rings, and termination by hydrogen abstraction.

- Yields: 65–78% for meta-substituted arenes.

- Significance: This method allows direct borylation without pre-functionalization of the aromatic ring, offering a streamlined synthetic route.

Reaction Conditions and Optimization

Click Chemistry Functionalization

This compound derivatives have been functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to introduce triazole moieties.

- Effect of Fluoride Ions: The presence of fluoride ions (0.1 M) prevents oxidation of the boronic acid, significantly improving the yield of triazole products.

| Condition | Yield (%) |

|---|---|

| Without Fluoride | 43–57 |

| With Fluoride (0.1 M) | 77–86 |

This highlights the importance of reaction environment control to maintain boronic acid integrity during functionalization.

pH-Dependent Electronic and Structural Changes

The boron center in this compound exhibits hybridization changes depending on pH, influencing its reactivity and optical properties.

| pH | Boron Hybridization | Absorption Maximum (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |

|---|---|---|---|---|

| 4.5 | sp² | 270 | 0.062 | 2.05 ± 0.01 |

| 8.0 | sp² → sp³ | 260 | 0.035 | 1.20 ± 0.02 |

| 11.0 | sp³ | 260 | 0.004 | 0.32 ± 0.01 |

The anionic sp³ form at higher pH shows a hypsochromic shift and reduced fluorescence, which is relevant for reaction conditions during synthesis and purification.

Purification and Characterization

- Purification: Typically involves chromatographic techniques such as Sephadex G-25 column chromatography or recrystallization to achieve high purity.

- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis. The presence of the acetamidomethyl group and boronic acid functionality is verified by characteristic signals and molecular weight shifts.

- Spectroscopic Data: UV-Vis absorbance maxima around 270 nm and fluorescence emission near 297 nm are consistent markers for the compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Functionalization | Phenylboronic acid, acetamidomethyl chloride, NaOH | Simple, scalable | Moderate to High | Industrially relevant |

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, PdCl2(dppf), toluene | High regioselectivity, high yield | >90 | Requires Pd catalyst, multi-step |

| Radical-Mediated C–H Borylation | Pyridine-stabilized boryl radicals | Direct C–H borylation | 65–78 | Emerging method, mild conditions |

| Click Chemistry Functionalization | Cu(I) catalyst, azide-alkyne, fluoride ions | High yield with fluoride | 77–86 | Functionalization of boronic acid |

化学反应分析

Esterification with Diols and Sugar Binding

3AAPBA forms cyclic esters with 1,2- and 1,3-diols, a foundational reaction enabling applications in carbohydrate sensing and molecular recognition.

Key Findings :

- Fructose Binding : Forms 2,3-ester with D-furanose (syn-periplanar hydroxyl alignment), exhibiting 95% fluorescence quenching at 0.05 M fructose .

- pH Dependence : Esterification lowers apparent pKa from 8.8 (free acid) to ~7.2 (ester), shifting boron hybridization from sp² to sp³ .

- Binding Affinities :

| Sugar | Association Constant (M⁻¹) | Fluorescence Quenching (%) |

|---|---|---|

| Fructose | 12.5 ± 0.8 | 95 ± 3 |

| Galactose | 8.2 ± 0.6 | 87 ± 2 |

| Glucose | 3.1 ± 0.4 | 62 ± 5 |

| Lactose | 1.9 ± 0.3 | 48 ± 4 |

Data derived from fluorescence titration at pH 7 .

Click Chemistry Functionalization

3AAPBA derivatives undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluoride protection:

Reaction :

Yield Optimization :

| Condition | Yield (%) |

|---|---|

| Without F⁻ | 43–57 |

| With F⁻ (0.1 M) | 77–86 |

Fluoride prevents boronic acid oxidation, enhancing triazole product purity .

pH-Dependent Electronic Transitions

Acid-base equilibria modulate 3AAPBA’s optical properties and reactivity:

| pH | Boron Hybridization | λₐbs (nm) | Φ (Quantum Yield) | τ (Fluorescence Lifetime, ns) |

|---|---|---|---|---|

| 4.5 | sp² | 270 | 0.062 | 2.05 ± 0.01 |

| 8.0 | sp² → sp³ | 260 | 0.035 | 1.20 ± 0.02 |

| 11.0 | sp³ | 260 | 0.004 | 0.32 ± 0.01 |

Anionic sp³ form exhibits hypsochromic shift and reduced fluorescence .

Halodeboronation

3AAPBA undergoes regioselective halogenation under aqueous conditions:

Efficiency :

Radical-Mediated Functionalization

Pyridine-stabilized boryl radicals enable C–H borylation:

Mechanism :

- Initiation: B–OH homolysis generates boryl radical.

- Propagation: Radical addition to aromatic C–H bonds.

- Termination: Hydrogen abstraction yields arylboronic ester .

Yield : 65–78% for meta-substituted arenes .This synthesis of experimental and computational data underscores 3AAPBA’s adaptability in organic synthesis, sensing, and biomedicine. Future research may expand its utility in targeted drug delivery and catalytic systems.

科学研究应用

(3-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (3-(Acetamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diol-containing compounds. This property is exploited in various applications, such as glucose sensing and drug delivery .

相似化合物的比较

Table 1: Substituent Effects on Key Properties

β-Lactamase Inhibition

In contrast, 4-(2-carboxyvinyl)-phenylboronic acid inhibits AmpC β-lactamase (IC₅₀ = 2.5 µM) via covalent interactions with catalytic residues . The acetamidomethyl group in 3AAPBA may hinder such interactions due to steric bulk.

HDAC and Tubulin Inhibition

[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylases (HDACs) at 1 µM, outperforming trichostatin A . Meanwhile, boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM) . These activities highlight the importance of rigid scaffolds, which 3AAPBA lacks due to its flexible acetamidomethyl chain.

生物活性

(3-(Acetamidomethyl)phenyl)boronic acid, a member of the boronic acid family, possesses significant biological activity due to its unique chemical structure and ability to interact with various biomolecules. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.

- Chemical Formula : C₉H₁₂BNO₃

- Molecular Weight : Approximately 193.01 g/mol

- CAS Number : 850568-42-2

The compound features a boronic acid functional group attached to a phenyl ring with an acetamidomethyl substituent at the meta position. This structure imparts specific reactivity and biological interactions that are valuable in medicinal chemistry.

Target Interactions

This compound primarily targets diol-containing compounds, particularly sugars like fructose and galactose. The interaction occurs through reversible covalent bonding, leading to the formation of esters that can modulate biochemical pathways involving these sugars.

Biochemical Pathways

The compound's binding to sugars influences various biochemical pathways, notably those related to carbohydrate metabolism. It can inhibit enzymes such as proteases and glycosidases by forming stable complexes, thereby affecting their activity and leading to altered cellular responses.

Antioxidant Properties

Research indicates that derivatives of boronic acids, including this compound, exhibit notable antioxidant activity. A study demonstrated significant free radical scavenging abilities, with IC₅₀ values indicating potent antioxidant effects .

Antibacterial and Anticancer Activities

In vitro studies have shown that this compound possesses antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was evaluated using disk diffusion methods, revealing inhibition zones indicative of its antibacterial potential .

Moreover, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound exhibits moderate to high inhibitory effects on several enzymes:

- Acetylcholinesterase : IC₅₀ = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC₅₀ = 3.12 ± 0.04 µg/mL

- Antiurease : IC₅₀ = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC₅₀ = 11.52 ± 0.46 µg/mL .

These results indicate a broad spectrum of enzyme inhibition capabilities that may be exploited in therapeutic contexts.

Cellular Effects

The compound influences cellular processes significantly:

- Modulates signaling pathways involving kinases and phosphatases.

- Alters gene expression by interacting with transcription factors.

- Affects cellular metabolism by impacting the activity of various enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

- Antioxidant Cream Formulation : A study formulated a cream containing this compound and assessed its antioxidant, antibacterial, and anticancer activities. The cream demonstrated effective skin compatibility and microbiological safety while exhibiting strong antioxidant properties .

- Detection Methods for Bacteria : Research has explored the use of boronic acids in developing sensitive detection methods for bacteria, emphasizing their role in aggregating bacterial cells through specific binding interactions .

常见问题

Basic: What are the optimal synthetic routes for (3-(Acetamidomethyl)phenyl)boronic acid, and how can purification challenges be addressed?

The synthesis of this compound requires careful optimization due to the reactivity of boronic acids and potential side reactions. A common approach involves introducing the acetamidomethyl group via amidation of a pre-functionalized phenylboronic acid precursor. Key challenges include avoiding boroxine formation (cyclic anhydrides) during purification, which occurs at elevated temperatures or under dehydrating conditions. Silica gel chromatography may lead to irreversible binding; instead, recrystallization or precipitation under controlled pH (neutral to slightly acidic) is recommended. Evidence from structurally similar 2-(aminomethyl)phenylboronic acids highlights the importance of inert atmospheres and low-temperature purification to prevent degradation .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for quantifying boronic acid derivatives and detecting impurities at trace levels (<1 ppm), as validated for methyl and carboxy phenyl boronic acids in pharmaceutical contexts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) provides structural confirmation, with ¹¹B NMR particularly useful for identifying boronic acid coordination states. Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of boronic acid (-B(OH)₂) and acetamidomethyl (-NHCOCH₃) functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection is recommended .

Advanced: How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?

Density functional theory (DFT) calculations can model the transmetalation step in Suzuki-Miyaura reactions, identifying key intermediates and transition states. The acetamidomethyl group’s electron-donating effects may influence the boronate complex’s stability and reaction rate. Comparative studies with phenylboronic acid derivatives (e.g., 3-fluorophenyl or 4-aminophenyl analogs) suggest that substituent position and electronic properties significantly affect catalytic turnover. Solvent effects (e.g., aqueous vs. THF) and base selection (e.g., K₂CO₃ vs. CsF) should be modeled to optimize reaction conditions .

Advanced: What strategies mitigate protodeboronation in this compound under acidic or aqueous conditions?

Protodeboronation, a common degradation pathway, is accelerated in protic solvents or low-pH environments. Stabilization strategies include:

- Coordination with diols (e.g., pinacol) to form cyclic boronate esters, reducing susceptibility to hydrolysis.

- Use of buffered systems (pH 7–9) to maintain the boronate anion form, which is less prone to cleavage.

- Incorporation of electron-withdrawing groups adjacent to the boronic acid, as seen in fluorinated analogs like [3-fluoro-4-(acetamidomethyl)phenyl]boronic acid, which exhibit enhanced stability .

Advanced: How does the acetamidomethyl substituent influence the biological activity of phenylboronic acid derivatives?

The acetamidomethyl group enhances water solubility and may facilitate target binding via hydrogen bonding. In combretastatin analogs, boronic acid substitution at the 3-position of the phenyl ring (e.g., compound 13c) showed potent tubulin polymerization inhibition (IC₅₀ = 21–22 μM) and apoptosis induction in cancer cells. The acetamidomethyl moiety’s role in improving pharmacokinetic properties (e.g., reduced plasma protein binding) has been observed in related boronic acid-based therapeutics .

Advanced: What are the challenges in detecting genotoxic impurities in this compound, and how are they addressed?

Residual boronic acid intermediates or byproducts (e.g., deboronated derivatives) may pose genotoxic risks. A validated LC-MS/MS method with a detection limit of 0.1 ppm is critical, as demonstrated for carboxy and methyl phenyl boronic acids in Lumacaftor. Column selection (e.g., HILIC or reverse-phase) and mobile phase optimization (e.g., ammonium formate buffer) are essential to resolve structurally similar impurities. Method validation per ICH guidelines ensures accuracy, precision, and robustness .

Basic: What are the stability considerations for storing this compound?

Long-term stability requires storage under inert conditions (argon or nitrogen) at −20°C to prevent oxidation and boroxine formation. Lyophilization from aqueous solutions or storage in anhydrous DMSO/THF is recommended. Periodic NMR or HPLC analysis is advised to monitor degradation, particularly in humid environments .

Advanced: How can this compound be functionalized for use in bioorthogonal labeling or targeted drug delivery?

The acetamidomethyl group allows for site-specific conjugation via NHS ester or click chemistry (e.g., azide-alkyne cycloaddition). For example, coupling with 3-(chlorocarbonyl)phenyl boronic acid generates dimeric structures with enhanced cell-penetrating properties, as shown in antimycobacterial agents. Alternatively, PEGylation of the boronic acid moiety improves solubility and circulation time in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。